N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMMMFNSNKIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenylthio and propanamide groups. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with 4-fluorobenzenethiol under appropriate conditions to introduce the fluorophenylthio group. Finally, the propanamide moiety is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzothiazole and fluorophenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine, chlorine, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or fluorophenyl rings .
Scientific Research Applications
Antitumor Activity
Research indicates that N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide exhibits significant antitumor properties. It has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating substantial inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This Compound | A431 (human epidermoid carcinoma) | < 10 |
| Similar Thiazole Derivative | HCC827 (lung cancer) | 6.26 ± 0.33 |
| Similar Thiazole Derivative | NCI-H358 (lung cancer) | 6.48 ± 0.11 |
These results suggest that the compound may possess significant potential for further development as an anticancer agent, warranting additional structure-activity relationship (SAR) studies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial and antifungal effects. While specific data on this compound is limited, related compounds have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies and Research Findings
Several studies have highlighted the potential applications of benzothiazole derivatives in drug development:
- Anticancer Studies : A study published in PubMed Central demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
- Antimicrobial Efficacy : Research has shown that thiazole derivatives possess notable antimicrobial properties, with some compounds exhibiting better activity against specific bacterial strains compared to standard antibiotics .
- Structure–Activity Relationship Analysis : Investigations into related compounds have revealed that modifications in substituents can significantly influence biological activity, suggesting that further optimization of this compound could enhance its therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzothiazole ring is known to interact with various biological targets, while the fluorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares "N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide" with structurally or functionally related compounds, focusing on substituent effects, synthesis, and biological activities.
Structural Analogues
Key Structural Observations :
- Benzothiazole vs.
- Fluorophenylthio vs. Other Thio/Sulfonyl Groups : The 4-fluorophenylthio group in the target compound may offer superior lipophilicity and oxidative stability relative to methylthio (e.g., compound P1 in ) or trifluoropropylthio groups (e.g., pesticidal compounds in ).
- Propanamide Modifications: Substitutions on the propanamide chain (e.g., furan in , purinone in ) critically influence target selectivity. The unmodified propanamide in the target compound suggests a balance between flexibility and steric hindrance.
Challenges and Opportunities
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound features a benzothiazole moiety linked to a propanamide group through a thioether bond with a 4-fluorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 284.35 g/mol.
Synthesis : The synthesis typically involves:
- Formation of the benzothiazole ring by reacting 2-aminothiophenol with an aldehyde.
- Introduction of the fluorophenylthio group via reaction with 4-fluorobenzenethiol.
- Amide coupling to incorporate the propanamide moiety.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to target various cancer cell lines effectively:
- Mechanism : The benzothiazole moiety may interact with critical cellular pathways involved in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study revealed that certain thiazole derivatives demonstrated IC50 values below 10 µM against human glioblastoma cells, indicating potent cytotoxicity .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death.
- Research Findings : In vitro studies have reported that similar thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like norfloxacin .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- Mechanism : It is hypothesized that the benzothiazole structure can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Evidence : Thiazole derivatives have been documented to reduce inflammation in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazole | Anticancer | <10 |
| Compound B | Benzothiazole | Antimicrobial | 15 |
| This compound | Benzothiazole | Anticancer, Antimicrobial | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation : It could act as a ligand for specific receptors, modulating their activity and influencing cellular responses.
Q & A
Q. What are the common synthetic routes for N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 4-fluorobenzenethiol) with a propanamide precursor under basic conditions.
- Thiazole ring functionalization : Coupling benzo[d]thiazol-5-amine derivatives with activated esters (e.g., using EDCI or HOBt).
- Purification : Flash column chromatography (1–5% MeOH/CH₂Cl₂) is often employed to isolate the product .
Optimization strategies : Adjusting reaction time (e.g., 3–24 hours), temperature (room temperature to reflux), and stoichiometry (1:1 molar ratio of reactants) can improve yields. Sodium perborate tetrahydrate is a common oxidizing agent for sulfur-containing intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.5–9.0 ppm for benzo[d]thiazole and 4-fluorophenyl groups) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks around m/z 350–400) .
- FT-IR/Raman : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bonds at ~600 cm⁻¹) .
- X-ray crystallography : Resolves 3D structure but requires high-quality single crystals .
Q. What in vitro biological assays are typically employed to evaluate the bioactivity of thiazole-based propanamide derivatives?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer activity : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition studies (e.g., KPNB1 inhibition for anticancer targets) .
- Mechanistic studies : Fluorescence-based binding assays to assess interactions with biological targets .
Advanced Questions
Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-protein interactions. For example, the benzo[d]thiazole moiety may occupy hydrophobic pockets in kinase targets, while the 4-fluorophenyl group enhances binding via halogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
- QSAR models : Relate structural features (e.g., logP, polar surface area) to bioactivity data from similar compounds .
Q. What strategies address contradictions in bioactivity data across different studies for similar thiazole derivatives?
- Standardized protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare structural variations (e.g., substituent effects on 4-fluorophenyl vs. pyridinyl groups) to identify activity trends .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Purification bottlenecks : Replace flash chromatography with recrystallization or preparative HPLC for large batches .
- Oxidation control : Monitor sulfoxide/sulfone byproducts using TLC or LC-MS during thioether oxidation steps .
- Solvent selection : Use greener solvents (e.g., EtOAc instead of DCM) to improve scalability and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
